tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate
Overview
Description
“tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate” is a chemical compound with the CAS number 2059955-88-1 . It has a molecular weight of 225.25 .
Molecular Structure Analysis
The molecular formula of this compound is C10H15N3O3 . The InChI code is 1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-5-4-7(6-14)12-13-8/h4-5,14H,6H2,1-3H3,(H,11,13,15) .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.260±0.06 g/cm3 and a predicted boiling point of 376.0±32.0 °C .Scientific Research Applications
Synthesis and Natural Product Derivation
Tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate is utilized in the synthesis of intermediates of natural products with notable bioactivity. Notably, it serves as an intermediate in the synthesis of jaspine B, a natural product isolated from various sponges, displaying cytotoxic activity against human carcinoma cell lines. The synthesis process involves multiple steps including esterification, protection, and reduction, demonstrating its critical role in complex organic syntheses (Tang et al., 2014).
Reactivity and Chemical Transformations
This compound's derivatives are part of studies exploring their reactivity with atmospheric carbon dioxide, forming zwitterionic ammonium carbamate salts. These reactions are significant for understanding the interaction of organic compounds with environmental gases (Evans et al., 2019). Additionally, research on the gas-phase elimination kinetics of tert-butyl carbamate derivatives contributes to the understanding of their stability and reactivity under various conditions, which is crucial for their application in different chemical environments (Mora et al., 2007).
Catalysis and Synthetic Applications
The compound and its related derivatives are used in catalysis and synthetic applications. For instance, they are involved in the Diels-Alder reaction, a key method in organic chemistry for creating cyclic structures, and in the preparation of compounds with antibacterial activity (Padwa et al., 2003), (Prasad, 2021).
Photoredox Catalysis
It plays a role in photoredox-catalyzed reactions, such as the amination of o-hydroxyarylenaminones, demonstrating its utility in light-mediated chemical transformations. This is crucial for developing new synthetic pathways and methodologies in organic chemistry (Wang et al., 2022).
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimentation . Its degradation products may also have biological activity, which needs to be considered in long-term studies. The temporal effects of this compound are essential for designing experiments and interpreting results accurately.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cellular membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the mitochondria, where it exerts its effects. The distribution of this compound within tissues also influences its overall efficacy and safety profile.
Properties
IUPAC Name |
tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-5-4-7(6-14)12-13-8/h4-5,14H,6H2,1-3H3,(H,11,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMWTZLMFJDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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